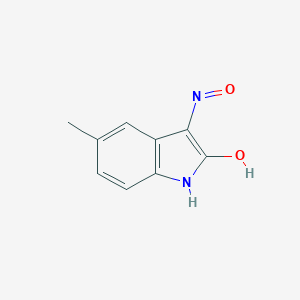

(3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime

Description

Significance of Isatin (B1672199) Derivatives in Drug Discovery

Isatin (1H-indole-2,3-dione) is a naturally occurring compound found in plants of the Isatis genus and has also been identified as an endogenous component in mammalian tissues. taylorfrancis.com The isatin core is a versatile building block for the synthesis of a multitude of heterocyclic compounds. taylorfrancis.com This versatility, combined with its inherent biological activity, has made it a focal point in the development of new drugs.

Isatin and its derivatives exhibit a wide array of pharmacological activities, including but not limited to:

Anticancer: Isatin derivatives have been investigated for their potential to inhibit various cancer cell lines. nih.govnih.gov

Antimicrobial: They have shown efficacy against a range of bacteria and fungi. biomedres.us

Antiviral: Certain isatin derivatives have demonstrated activity against viruses, including HIV. nih.gov

Anticonvulsant: The isatin scaffold is a key feature in many compounds with anticonvulsant properties. nih.govsciepub.com

Anti-inflammatory: Isatin derivatives have also been noted for their anti-inflammatory effects. nih.govresearchgate.net

The diverse biological profile of isatin derivatives stems from their ability to interact with various biological targets, including a range of enzymes and receptors. nih.gov The structure of isatin, featuring a planar, fused ring system with both hydrogen bond donor and acceptor sites, allows for diverse chemical modifications to optimize potency and selectivity for these targets. nih.gov

Table 1: Selected Biological Activities of Isatin Derivatives

| Derivative Class | Biological Activity | Reference |

| Schiff bases of isatin | Anticonvulsant, Antimicrobial | biomedres.ussrce.hr |

| Isatin-thiosemicarbazones | Urease Inhibitory, Cytotoxic | nih.gov |

| Spirooxindoles | Anticancer, Antimicrobial | nih.govekb.eg |

| Isatin-triazole hybrids | Antitubercular | rsc.org |

Role of Oxime Moieties in Modulating Biological Activity

An oxime is a chemical compound belonging to the imines, with the general formula R¹R²C=NOH. The introduction of an oxime functional group into a molecule can significantly modulate its biological activity. This is attributed to the oxime's electronic properties and its ability to participate in hydrogen bonding as both a donor (from the hydroxyl group) and an acceptor (at the nitrogen and oxygen atoms). researchgate.net

In medicinal chemistry, the incorporation of an oxime moiety has been a successful strategy to:

Enhance Potency: The oxime group can improve the binding affinity of a molecule to its biological target.

Modify Physicochemical Properties: Oximes can alter a compound's solubility, lipophilicity, and metabolic stability, which are crucial for its pharmacokinetic profile.

Introduce New Binding Interactions: The hydrogen bonding capabilities of the oxime group can lead to new interactions with the active site of an enzyme or receptor.

Oxime derivatives have found applications as acetylcholinesterase reactivators and have been investigated for a range of other therapeutic areas, including cancer and central nervous system disorders. researchgate.nettandfonline.com The conversion of a carbonyl group to an oxime can lead to a significant increase in biological activity.

Overview of (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime in Research Context

This compound is a specific derivative that combines the isatin scaffold with an oxime moiety and a methyl group at the 5-position of the indole (B1671886) ring. The synthesis of such isatin oximes typically involves the condensation reaction of the corresponding isatin (in this case, 5-methylisatin) with hydroxylamine (B1172632) hydrochloride. rsc.org

The presence of the methyl group at the 5-position is of particular interest. Substitutions at this position of the isatin ring are known to influence the electronic properties of the molecule and, consequently, its biological activity. sciepub.com Research on 5-substituted isatin derivatives has shown that even small alkyl groups can impact their pharmacological profile. For instance, studies on 5-methylisatin (B515603) derivatives have highlighted their potential as anticonvulsant agents and cyclin-dependent kinase (CDK2) inhibitors. sciepub.comnih.gov

While specific research exclusively focused on this compound is not extensively documented in dedicated publications, its chemical structure places it firmly within the context of several active areas of drug discovery. The combination of the 5-methylisatin core, known for its contribution to anticonvulsant and anticancer activity, with the isatin-3-oxime (B1672200) scaffold, which has been explored for similar and other therapeutic applications, suggests that this compound is a promising candidate for further investigation. sciepub.comnih.govontosight.ai

Table 2: Research Context for 5-Methylisatin and Isatin Oxime Derivatives

| Compound Class | Therapeutic Area of Interest | Key Findings | Reference |

| 5-Methylisatin Derivatives | Anticonvulsant | The 5-methyl substituent was found to yield more active compounds. | sciepub.com |

| 5-Methylisatin Derivatives | Anticancer (CDK2 Inhibition) | Showed strong binding potential to CDK2. | nih.gov |

| Isatin-3-semicarbazones | Anticonvulsant & Sedative-Hypnotic | N-methyl/acetyl 5-substituted derivatives showed broad-spectrum activity. | mdpi.comresearchgate.net |

| Isatin-oxime ether derivatives | Anticancer (IDH1 inhibitors) | Novel derivatives showed high activity against various cancer cell lines. | nih.gov |

| Isatin-pyridine oximes | Acetylcholinesterase Reactivators | Designed as potential antidotes for organophosphorus poisoning. | tandfonline.com |

The exploration of isatin-based oximes is an active field of research, with studies designing and synthesizing novel derivatives to target a range of diseases. rsc.orgnih.gov The compound this compound represents a logical step in the systematic exploration of this chemical space, combining structural features that have independently shown significant promise in medicinal chemistry. Future studies are warranted to fully elucidate the specific biological profile and therapeutic potential of this particular molecule.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-nitroso-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(11-13)9(12)10-7/h2-4,10,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSDYOWXCHPWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30418694 | |

| Record name | (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832491 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13208-98-5 | |

| Record name | (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3z 5 Methyl 1h Indole 2,3 Dione 3 Oxime and Its Derivatives

Direct Synthesis Approaches to Indole-2,3-dione 3-Oximes

The direct synthesis of indole-2,3-dione 3-oximes is a well-established and efficient process, typically involving the condensation of a substituted isatin (B1672199) with a hydroxylamine (B1172632) reagent.

Reaction of Isatins with Hydroxylamine Hydrochloride

The most common method for the preparation of (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime involves the reaction of 5-methylisatin (B515603) with hydroxylamine hydrochloride. researchgate.netimist.ma This condensation reaction is typically carried out in a protic solvent such as ethanol, often with the addition of a base like sodium acetate (B1210297) or pyridine (B92270) to neutralize the hydrochloric acid and generate free hydroxylamine. The mixture is usually heated under reflux to drive the reaction to completion. imist.ma The nucleophilic nitrogen of hydroxylamine attacks the highly electrophilic C3-carbonyl group of the isatin ring, followed by a dehydration step to yield the corresponding 3-oxime. researchgate.net This method is generally high-yielding and provides the thermodynamically stable (Z)-isomer as the major product.

Regioselective Considerations in Oxime Formation

The reaction between isatins and hydroxylamine is highly regioselective. The isatin molecule possesses two carbonyl groups at the C2 and C3 positions. However, the C3-keto group is significantly more reactive towards nucleophiles than the C2-amide carbonyl group. This difference in reactivity is attributed to the greater electrophilicity of the C3 carbon. As a result, the oximation reaction occurs exclusively at the C3 position, leading to the formation of indole-2,3-dione 3-oximes with no significant formation of the C2-oxime isomer. researchgate.netnih.gov This inherent regioselectivity simplifies the synthetic procedure and ensures the formation of a single primary product.

Functionalization and Derivatization Strategies

The isatin oxime scaffold offers multiple sites for further chemical modification, primarily at the indole (B1671886) nitrogen (N1) and the oxime oxygen. Alkylation at these positions leads to the formation of N- and O-substituted derivatives, respectively.

N-Alkylation and O-Alkylation of Isatin Oximes

The alkylation of isatin oximes can result in a mixture of N-alkylated (nitrone) and O-alkylated (oxime ether) products. The regiochemical outcome of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the reaction conditions. researchgate.net For instance, the use of "harder" electrophiles like alkyl bromides and chlorides tends to favor O-alkylation, while "softer" electrophiles such as alkyl iodides can lead to a higher proportion of the N-alkylated product. researchgate.net

Microwave-assisted organic synthesis has been effectively employed to accelerate the synthesis of O-alkyloximes of isatin derivatives. nih.govnih.govresearchgate.net This technique significantly reduces reaction times, often from hours to minutes, and can lead to improved yields compared to conventional heating methods. mdpi.comscispace.com For the synthesis of O-alkylated derivatives of this compound, the parent oxime can be treated with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF, followed by microwave irradiation.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Alkylisatins While this data pertains to the N-alkylation of the parent isatin, it illustrates the general advantages of microwave-assisted synthesis which are applicable to the O-alkylation of isatin oximes.

| Alkyl Halide | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Methyl Iodide | Conventional | 1 h | 80 |

| Methyl Iodide | Microwave | 3 min | 95 |

| Ethyl Iodide | Conventional | 1.5 h | 78 |

| Ethyl Iodide | Microwave | 3 min | 90 |

| Benzyl Chloride | Conventional | 2 h | 82 |

This table is generated based on data reported for the N-alkylation of isatin, highlighting the efficiency of microwave irradiation. mdpi.com

The unambiguous differentiation between N- and O-alkylated regioisomers of isatin oximes can be challenging using only ¹H and ¹³C NMR spectroscopy. ¹⁵N NMR spectroscopy serves as a powerful tool for this purpose. nih.gov The ¹⁵N chemical shifts of the nitrogen atom in the oxime ether and the corresponding nitrone isomer are significantly different. The nitrogen in O-alkyloximes resonates at a distinctly different frequency compared to the nitrogen in N-alkylated nitrones, allowing for clear and reliable structural assignment even when only one isomer is present. nih.gov

Table 2: Characteristic ¹⁵N NMR Chemical Shifts for Isatin Oxime Ethers and Nitrones

| Isomer Type | Structure | ¹⁵N Chemical Shift Range (ppm) |

|---|---|---|

| O-Alkyloxime Ether | 402-408 |

Data sourced from studies on isatin oxime derivatives. nih.gov

Acylation at Heterocyclic Ring Nitrogen and Oxime Oxygen

The presence of two nucleophilic centers in this compound—the heterocyclic ring nitrogen (N-1) and the oxime oxygen—makes its acylation a subject of interest for achieving regioselective functionalization. The reaction conditions and the nature of the acylating agent can influence the site of acylation, leading to either N-acyl or O-acyl derivatives, or in some cases, di-acylated products.

The N-acylation of the indole ring often requires the use of a base to deprotonate the N-H group, thereby increasing its nucleophilicity. Common bases include sodium hydride or cesium carbonate. The choice of acylating agent, such as acyl chlorides or anhydrides, will then determine the acyl group introduced at the N-1 position. For instance, the reaction of an indole with an acylating agent in the presence of a suitable base can lead to the corresponding N-acylindole. stackexchange.com

On the other hand, the acylation of the oxime oxygen to form oxime esters is also a well-established transformation. researchgate.net This reaction is typically carried out using acyl halides or anhydrides. researchgate.net For example, the reaction of an oxime with acetic anhydride (B1165640) can lead to the formation of an O-acetylated oxime. stackexchange.com The reactivity of the oxime oxygen can be enhanced in the presence of a base.

The chemoselectivity between N-acylation and O-acylation is a critical aspect. In some cases, the reaction conditions can be tuned to favor one over the other. For instance, in competitive acylation scenarios, the use of certain reagents or catalysts can direct the acylation to a specific site. rsc.org

Below is a data table summarizing potential acylation reactions of this compound.

| Acylating Agent | Reaction Conditions | Primary Product | Reference |

| Acetic Anhydride | Pyridine, 100 °C | N-acetyl derivative | researchgate.net |

| Acetyl Chloride | Acetic acid, 90 °C | N-acetyl derivative | researchgate.net |

| Acyl Chlorides | Base (e.g., Pyridine) | O-acyl oxime ester | researchgate.net |

Hybridization with Other Pharmacophores

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced biological activity, improved selectivity, or a broader spectrum of action. This compound serves as an excellent scaffold for the design of such hybrids due to its inherent biological properties and synthetic accessibility.

Antibacterial Pharmacophores: Isatin and its derivatives have been extensively studied for their antibacterial properties. nih.govnih.govijcmas.com Hybridization of the 5-methylisatin oxime core with known antibacterial pharmacophores can lead to novel compounds with potent activity against various bacterial strains, including drug-resistant ones. For example, creating hybrids with moieties like sulfonamides or quinolones could result in synergistic effects. nih.gov

Anticonvulsant Pharmacophores: The isatin nucleus is also a recognized pharmacophore in the design of anticonvulsant agents. researchgate.netmdpi.comsrce.hrresearchgate.netnih.gov Studies on N-methyl and N-acetyl isatin derivatives have shown promising anticonvulsant activities in various animal models. researchgate.netmdpi.comsrce.hr By incorporating the 5-methylisatin oxime scaffold into molecules containing other known anticonvulsant pharmacophores, it is possible to develop novel drug candidates with improved efficacy and safety profiles.

The following table presents examples of potential hybrid molecules incorporating the 5-methylisatin oxime scaffold.

| Pharmacophore | Linker | Potential Biological Activity | Reference |

| Sulfonamide | Amide | Antibacterial | researchgate.net |

| 4-Aminoquinoline | Schiff Base | Antimicrobial | researchgate.net |

| Semicarbazone | - | Anticonvulsant | researchgate.netmdpi.com |

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, selectivity, and diversity of derivatives of this compound, advanced synthetic techniques such as click chemistry and electrochemical methods are being explored.

Click Chemistry Applications in Oxime Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of modern synthetic chemistry due to its high efficiency, reliability, and biocompatibility. wikipedia.orgnih.govtcichemicals.comrsc.org This reaction allows for the facile and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which can act as stable linkers to connect the 5-methylisatin oxime core to other molecular fragments. wikipedia.orgrsc.org

To utilize click chemistry, the 5-methylisatin oxime scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne group. For instance, N-propargylation of the indole nitrogen would introduce a terminal alkyne, making it ready for a CuAAC reaction with an azide-containing molecule. nih.gov The oxime functionality is generally stable under the mild conditions of click chemistry. researchgate.netresearchgate.net This approach opens up a vast chemical space for creating diverse libraries of 5-methylisatin oxime-triazole hybrids for biological screening.

A general synthetic scheme for the application of click chemistry is outlined below:

Functionalization: Introduction of an azide or alkyne group onto the this compound scaffold.

Click Reaction: Copper(I)-catalyzed cycloaddition with a complementary alkyne or azide-functionalized molecule.

| Reactant 1 (Isatin Derivative) | Reactant 2 | Catalyst | Product | Reference |

| N-propargyl-5-methylisatin oxime | Azido-functionalized pharmacophore | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,2,3-Triazole linked hybrid | wikipedia.orgnih.gov |

| N-azidoethyl-5-methylisatin oxime | Alkyne-functionalized pharmacophore | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,2,3-Triazole linked hybrid | wikipedia.org |

Electrochemical Synthesis Methods

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry, offering unique advantages such as mild reaction conditions, high selectivity, and the avoidance of stoichiometric chemical oxidants or reductants. rsc.orgchim.itbeilstein-journals.orgnih.gov The application of electrochemical methods to the synthesis and derivatization of this compound holds significant potential.

Electrochemical methods can be employed for various transformations, including the generation of reactive intermediates that can undergo subsequent cyclization or coupling reactions. beilstein-journals.org For instance, the anodic oxidation of oximes can lead to the formation of iminoxyl radicals, which are versatile intermediates for the synthesis of various heterocyclic compounds. beilstein-journals.org The electrochemical behavior of the isatin core can also be exploited for derivatization at different positions of the molecule. researchgate.net

While specific electrochemical methods for the direct synthesis or derivatization of this compound are still under exploration, the general principles of heterocyclic electrochemistry suggest several plausible applications. chim.itnih.gov

The table below summarizes potential electrochemical approaches for the synthesis of related heterocyclic systems.

| Electrochemical Method | Substrate | Product Type | Key Features | Reference |

| Anodic Oxidation | Chalcone Oximes | Isoxazoles | Generation of iminoxyl radical intermediate | beilstein-journals.org |

| Cathodic Reduction | Nitroarenes | Indole derivatives | Intramolecular cyclization | beilstein-journals.org |

| Paired Electrolysis | - | N/S-Heterocycles | Simultaneous anodic and cathodic reactions | rsc.org |

Biological Activity Spectrum and Therapeutic Potential of 3z 5 Methyl 1h Indole 2,3 Dione 3 Oxime Derivatives

Antimicrobial Efficacy

Derivatives of 5-methyl-1H-indole-2,3-dione 3-oxime have been investigated for their efficacy against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria. The isatin (B1672199) core, in combination with the oxime functional group and substitutions on the indole (B1671886) ring, contributes to the antimicrobial potential of these compounds.

Antibacterial Activity and Strain Susceptibility

The antibacterial activity of isatin derivatives has been widely reported, with studies demonstrating efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a study on Schiff base derivatives of 5-substituted isatins revealed that certain compounds exhibited potent activity against Pseudomonas aeruginosa. researchgate.net Another study highlighted that halogenation at the 5th position of the isatin ring can enhance antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov

Specifically, a (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one derivative showed significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. While direct data on the antibacterial activity of (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime is limited, the existing literature on related isatin oxime derivatives suggests that this class of compounds holds promise as a source of new antibacterial agents. The structure-activity relationship studies indicate that the nature and position of substituents on the isatin ring play a crucial role in determining the antibacterial spectrum and potency. ijcmas.com

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Staphylococcus aureus | High activity | |

| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Klebsiella pneumoniae | High activity | |

| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | Escherichia coli | Moderate activity | |

| Isatin-β-thiosemicarbazones | Various strains | Potent activity | nih.gov |

| N-alkyl isatin derivatives | Gram-positive bacteria | Active | ijcmas.com |

Antifungal Properties

Isatin derivatives have also demonstrated notable antifungal activity against a range of pathogenic fungi. researchgate.net Studies on various isatin derivatives have shown their potential to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. brieflands.com The antifungal efficacy of these compounds is often linked to the specific substitutions on the isatin scaffold. For example, certain isatin derivatives have shown significant inhibition against Microsporum canis and Aspergillus flavus. nih.gov

While specific studies on the antifungal properties of this compound are not extensively documented, the general antifungal potential of the isatin nucleus suggests that this compound and its derivatives could be promising candidates for the development of new antifungal agents. researchgate.net

Anti-tubercular Activity against Mycobacterium tuberculosis

The anti-tubercular activity of isatin derivatives is a significant area of research, with numerous studies highlighting their potent inhibitory effects against Mycobacterium tuberculosis. ignited.innih.gov Notably, derivatives of 5-methyl-1H-indole-2,3-dione have shown promising results. A study on 5-methyl-1H-indole-2,3-dione 3-thiosemicarbazones demonstrated their potent inhibitory activity against the H37Rv strain of Mycobacterium tuberculosis. sigmaaldrich.com

Furthermore, a series of isatin oxime ether-tethered aryl 1H-1,2,3-triazole hybrids were synthesized and evaluated for their in vitro anti-tubercular activity, with several compounds exhibiting good minimum inhibitory concentration (MIC) values against the H37Rv strain. rsc.org These findings underscore the potential of the isatin oxime scaffold in the development of novel anti-tubercular drugs. The 5-methyl substitution on the isatin ring is considered a favorable modification for enhancing anti-tubercular efficacy.

Antineoplastic and Cytotoxic Profiles

The isatin scaffold is a well-established pharmacophore in the design of anticancer agents. journaljpri.com Derivatives of this compound have been explored for their cytotoxic effects against various cancer cell lines and their ability to induce apoptosis and modulate the cell cycle.

In Vitro Cytotoxicity against Cancer Cell Lines

A multitude of isatin derivatives have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. researchgate.net For instance, certain N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, derived from N-alkyl isatins, have shown significant GI50 values against leukemia cell lines such as CCRF-CEM, HL-60(TB), K-562, MOLT-4, and RPMI-8226. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| N-4-methoxybenzyl-3-hydroxy-(2-imino-3-methyl-5-oxo-4-yl)indolin-2-one analogs | CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226 (Leukemia) | 2–5 μM | nih.gov |

| Δ9,11-estrone oxime | LNCaP (Prostate Cancer) | 3.59 µM | mdpi.com |

| Indirubin-3′-oxime derivatives | HepG2 (Liver Cancer) | 0.62 - 1.7 μM | nih.gov |

| Isatin-pyrrole derivatives (with nitro group at C-5 and N-methyl) | HepG2 (Liver Cancer) | 0.47 μM | its.ac.id |

Apoptosis Induction and Cell Cycle Modulation

One of the key mechanisms through which isatin derivatives exert their anticancer effects is by inducing apoptosis and causing cell cycle arrest in cancer cells. For example, indirubin-3-monooxime has been shown to induce cell cycle arrest at the G1 phase and apoptosis in human laryngeal carcinoma cells (Hep-2). nih.gov This was associated with the induction of the Cdk inhibitor p21, inhibition of cyclin D1, and activation of caspase-3. nih.gov

Other studies on oxime derivatives have also demonstrated their ability to modulate the cell cycle. For instance, certain steroid oximes have been found to induce a G2/M cell cycle arrest in LNCaP prostate cancer cells. mdpi.com The ability of these compounds to interfere with the cell cycle progression is a critical aspect of their anticancer potential. While the specific effects of this compound on apoptosis and the cell cycle have not been detailed, the established activity of related oxime and isatin derivatives provides a strong rationale for investigating these mechanisms for this particular compound.

Antiviral Applications

The isatin scaffold, a key component of this compound, is a well-established pharmacophore in the development of antiviral agents. Derivatives of this compound have shown promising activity against a variety of viral pathogens.

Activity against Respiratory Syncytial Virus (RSV)

Derivatives of isatin oxime have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV) replication. nih.govresearchgate.net These compounds function as RSV fusion inhibitors, a mechanism that prevents the virus from entering host cells. Structure-activity relationship (SAR) studies have been crucial in optimizing the antiviral potency of this class of molecules.

A series of benzimidazole-isatin oximes were synthesized and evaluated for their ability to inhibit RSV in cell cultures. nih.gov The research focused on enhancing antiviral activity, cell permeability, and metabolic stability. Through parallel combinatorial synthesis, functionalization of the isatin oxime via O-alkylation with small, lipophilic substituents was found to establish good potency. nih.gov

Further optimization efforts led to the development of aza-isatin oxime derivatives, where nitrogen atoms were introduced into the isatin phenyl ring. This modification resulted in significantly improved pharmacokinetic properties. Several of these aza-isatin oxime analogs demonstrated not only good metabolic stability in human liver microsomes and permeability across Caco-2 cell monolayers but also in vivo antiviral activity in a BALB/c mouse model of RSV infection following oral administration. nih.gov

| Compound | Description | Outcome |

|---|---|---|

| 18i | Aza-isatin oxime analog | Demonstrated antiviral activity in BALB/c mouse model |

| 18j | Aza-isatin oxime analog | Demonstrated antiviral activity in BALB/c mouse model |

| 18n | Aza-isatin oxime analog | Demonstrated antiviral activity in BALB/c mouse model |

Anti-HIV Potential

The isatin core is also a promising scaffold for the development of anti-HIV agents. Various derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 replication. While research on the specific 3-oxime derivative is ongoing, studies on related isatin compounds provide valuable insights into their anti-HIV potential.

One study highlighted the importance of a methyl group at the C-5 position of the isatin ring for anti-HIV efficacy. The superior activity of certain derivatives was attributed to hydrophobic interactions with the HIV enzyme, facilitated by the methyl group at this position. nih.gov

Other research has explored a range of isatin derivatives, including Mannich bases and Schiff bases, which have demonstrated inhibitory activity against both HIV-1 and HIV-2 strains. nih.gov For instance, certain norfloxacin-isatin Mannich bases were found to be potent inhibitors of HIV-1 replication, with EC50 values in the microgram per milliliter range. nih.gov Structure-activity relationship studies of these compounds indicated that an electron-withdrawing group at the C-5 position of the isatin moiety was beneficial for activity. nih.gov

| Derivative Type | Key Structural Feature | Reported Activity |

|---|---|---|

| Isatin Derivative | Methyl group at C-5 | Enhanced anti-HIV efficacy through hydrophobic interactions |

| Norfloxacin-isatin Mannich bases | Electron-withdrawing group at C-5 | Potent inhibition of HIV-1 replication |

| Isatin Schiff bases | Reaction with sulfadimidine | Inhibition of both HIV-1 and HIV-2 |

Neurological and Neuropharmacological Effects

Beyond their antiviral properties, derivatives of this compound have shown potential in the realm of neuropharmacology, with activities relevant to neuroprotection and the management of neurological disorders.

Excitatory Amino Acid Receptor Antagonism

While direct evidence for this compound derivatives as excitatory amino acid (EAA) receptor antagonists is still emerging, the broader class of isatin derivatives has shown interactions with neuronal signaling pathways. For instance, the structurally related compound 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309) is known to be a potent modulator of calcium-activated potassium channels (KCa3.1), which play a role in regulating neuronal excitability. chapman.edu This compound acts as a "superagonist," profoundly affecting calcium-dependent gating. chapman.edu Such modulation of ion channels can indirectly influence the cellular response to excitatory neurotransmitters.

The potential for isatin oximes to act as non-NMDA antagonists has also been reported, suggesting a possible mechanism for neuroprotection by mitigating the excitotoxic damage caused by excessive glutamate release, a key factor in the pathogenesis of focal cerebral ischemia. nih.gov

Acetylcholinesterase Reactivation and Antidote Development

Organophosphorus compounds, found in some pesticides and nerve agents, can cause life-threatening poisoning by inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function. Oximes are a class of compounds capable of reactivating inhibited AChE.

Recent research has focused on the design and synthesis of novel isatin-pyridine oxime hybrids as potential AChE reactivators. These compounds are designed to have improved pharmacokinetic properties, including the ability to cross the blood-brain barrier, which is a limitation of many currently available antidotes.

In vitro studies have shown that these isatin-based oxime derivatives can effectively reactivate AChE that has been inhibited by organophosphorus compounds like paraoxon. Some of these novel compounds displayed reactivation potency comparable to the standard antidote, pralidoxime (2-PAM). nih.gov The calculated lipophilicity of these isatin derivatives suggests they may have better permeability into the central nervous system. nih.gov

| Inhibitor | Reactivator Class | In Vitro Reactivation Potency |

|---|---|---|

| Paraoxon | Isatin-pyridine oxime hybrids | Comparable to pralidoxime (2-PAM) |

Anticonvulsant Properties

Derivatives of 5-methyl-1H-indole-2,3-dione have demonstrated significant anticonvulsant activity in preclinical models. A study on a series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives revealed their protective effects against pentylenetetrazole (PTZ)-induced seizures.

In this study, eleven of the synthesized compounds showed anticonvulsant activity. The structure-activity relationship analysis indicated that the nature and position of substituents on the phenyl ring of the acetamide moiety played a crucial role in their anticonvulsant efficacy. For example, the introduction of a halogen atom markedly influenced the activity.

The anticonvulsant effects of these compounds were evaluated in the pentylenetetrazole (PTZ)-evoked convulsion model. Several of the 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives exhibited potent protection against seizures.

| Compound Series | Seizure Model | Observed Activity |

|---|---|---|

| 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives | Pentylenetetrazole (PTZ)-induced seizures | Protective effects and potent anticonvulsant activity |

Anti-Inflammatory and Analgesic Responses

Derivatives of the isatin core structure are recognized for their significant anti-inflammatory and analgesic properties. Research has shown that the substitution pattern on the isatin ring plays a crucial role in modulating these activities. While specific studies focusing exclusively on this compound derivatives are limited in the public domain, the broader class of isatin derivatives offers valuable insights. For instance, the introduction of a methyl group at the 5-position, as seen in the parent compound, is a common strategy in medicinal chemistry to enhance biological activity.

Studies on various isatin derivatives have demonstrated their potential to mitigate inflammatory responses. For example, certain Schiff bases of 5-substituted isatins have shown potent anti-inflammatory effects. One review highlights that indole and 5-methylfuran derivatives of isatin maintain a level of anti-inflammatory and analgesic action comparable to conventional drugs pkheartjournal.com. The anti-inflammatory action of these compounds is often evaluated using models such as carrageenan-induced paw edema in rodents. In one study, isatin derivatives were investigated for their in vivo anti-inflammatory efficacy, with certain halogenated derivatives showing a significant reduction in edema pkheartjournal.com.

In the context of analgesia, isatin derivatives have been screened using various models, including the tail-flick technique and acetic acid-induced writhing tests pkheartjournal.com. The analgesic effects are often linked to their anti-inflammatory properties, as the reduction of inflammation can alleviate pain. The presence of electron-donating groups, such as a methyl group, can influence the electronic environment of the molecule and, consequently, its interaction with biological targets involved in pain and inflammation pathways pkheartjournal.com. However, some studies have noted a decrease in activity with certain electron-donating groups like methyl, methoxy, and hydroxy substituents pkheartjournal.com.

| Derivative Class | Substitution | Observed Activity | Model/Assay |

|---|---|---|---|

| Isatin Derivatives | 5-Methylfuran | Anti-inflammatory & Analgesic | General review |

| Isatin Schiff Bases | 5-Halo (Cl, Br) | Significant edema reduction | Carrageenan-induced paw edema |

| N-Mannich Bases of Isatin | Various secondary amines | Analgesic | Eddy's hot-plate and acetic acid-induced writhing |

Modulation of Ion Channels

A significant area of research for isatin oxime derivatives has been their ability to modulate the activity of ion channels, which are critical for a multitude of physiological processes.

Interaction with Intermediate-Conductance Ca2+-Activated K+ Channels (KCa3.1)

Derivatives of 1H-indole-2,3-dione 3-oxime have been identified as potent modulators of the intermediate-conductance Ca2+-activated K+ channel, KCa3.1. These channels are involved in regulating cell volume, proliferation, and the immune response. A notable example is the compound NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime), which is a derivative of the core isatin oxime structure. NS309 is widely utilized as a pharmacological tool to enhance the activity of KCa3.1 channels. It functions as a positive allosteric gating modulator, meaning it increases the channel's sensitivity to intracellular calcium.

The mechanism of action involves NS309 binding to a site on the channel protein, which in turn stabilizes the open conformation of the channel. This leads to an increased potassium efflux and hyperpolarization of the cell membrane. In inside-out patch-clamp experiments, NS309 has been shown to dramatically shift the calcium concentration-response curve of KCa3.1 to the left. For instance, in one study, 10 µM of NS309 shifted the calcium EC50 from 430 nM to 31 nM.

Superagonist Behavior

Further investigation into the interaction of NS309 with KCa3.1 channels has revealed a phenomenon described as "superagonism." This term is used because NS309 can elicit a greater maximal response from the channel than saturating concentrations of the endogenous agonist, calcium. In whole-cell experiments, it was observed that with increasing intracellular calcium concentrations, the potency of NS309 also increased. Specifically, changing the free intracellular calcium from 250 nM to 3 µM decreased the EC50 of NS309 from 74 nM to 8.6 nM. This reciprocal potentiation and the ability to evoke a response beyond the calcium maximum underscore its classification as a superagonist. This superagonistic effect is not exclusive to KCa3.1 and has also been observed with the small-conductance Ca2+-activated K+ (KCa2) channel subtypes.

| Compound | Channel | Effect | Key Findings |

|---|---|---|---|

| NS309 | KCa3.1 | Positive Allosteric Modulator | Shifts Ca2+ EC50 from 430 nM to 31 nM at 10 µM. |

| NS309 | KCa3.1 | Superagonist | Elicits a greater response than saturating Ca2+. EC50 decreases from 74 nM to 8.6 nM with increasing intracellular Ca2+. |

| NS309 | KCa2 channels | Superagonist | Exhibits superagonistic effects on KCa2.1, KCa2.2, and KCa2.3. |

Miscellaneous Biological Activities

Beyond the well-defined anti-inflammatory, analgesic, and ion channel modulating effects, derivatives of this compound exhibit a range of other biological activities.

Antioxidant Effects

Several studies have explored the antioxidant potential of isatin derivatives, including those with a 5-methyl substitution. The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals and chelate metal ions. In one study, new 5-methylisatin-thiosemicarbazones were synthesized and their in vitro antioxidant activity was evaluated using the 1,1-diphenyl-2-picryl hydrazyl (DPPH) free radical scavenging assay. The synthesized compounds exhibited notable antioxidant activity, with some derivatives showing better activity than the standard antioxidant, Trolox. The IC50 values, which represent the concentration required to scavenge 50% of the DPPH radicals, for these compounds were found to be in the low micromolar range. For example, a series of compounds had IC50 values between 3.45 and 4.25 µM, which was superior to Trolox (IC50 of 5.89 µM). Another study on 3-substituted-2-oxindole derivatives found that 5-methyl analogues showed maximum antioxidant activity in a concentration-dependent manner nih.gov.

| Derivative Class | Assay | IC50 Value (µM) | Comparison |

|---|---|---|---|

| 5-Methylisatin-thiosemicarbazones (Compound 1) | DPPH | ~4.25 | More potent than Trolox (5.89 µM) |

| 5-Methylisatin-thiosemicarbazones (Compound 2) | DPPH | ~3.75 | More potent than Trolox (5.89 µM) |

| 5-Methylisatin-thiosemicarbazones (Compound 3) | DPPH | ~4.00 | More potent than Trolox (5.89 µM) |

| 5-Methylisatin-thiosemicarbazones (Compound 4) | DPPH | ~3.45 | More potent than Trolox (5.89 µM) |

Antifouling Activity

Inhibition of Specific Enzymes (e.g., Kinases, Lipoxygenase 5, Human Neutrophil Elastase, Proteinase 3)

Derivatives of the isatin oxime scaffold have emerged as a subject of significant interest in medicinal chemistry due to their potential to selectively inhibit enzymes involved in various disease pathways. The core structure, characterized by the 1H-indole-2,3-dione backbone with an oxime functional group at the 3-position, provides a versatile template for designing targeted inhibitors. The oxime group, with its hydrogen bond donor and acceptor capabilities, can facilitate distinct interactions with enzyme active sites compared to the parent carbonyl compounds. researchgate.net

Isatin oxime derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer and neurodegenerative disorders. While specific studies on this compound are limited, research on structurally related tricyclic isatin oximes provides compelling evidence of their kinase inhibitory activity. nih.govnih.govresearchgate.netmdpi.com

One study synthesized a panel of tricyclic isatin oxime derivatives and evaluated their binding affinity against a wide range of kinases. nih.govnih.gov A particularly potent derivative, 3-(hydroxyimino)-5-nitro-1,3,6,7,8,9-hexahydro-2H-benzo[g]indol-2-one , exhibited high binding affinity for 12 different kinases, with greater than 96% inhibition of ligand binding observed at a concentration of 10 µM. nih.gov These targeted kinases play roles in various cellular processes, including cell cycle progression, inflammation, and apoptosis. nih.govnih.govresearchgate.net

The study highlighted that compounds with an unsubstituted oxime group (=N-OH) were crucial for potent biological activity. These derivatives displayed nanomolar to submicromolar binding affinity for several key kinase targets. nih.govnih.govmdpi.com The anti-inflammatory effects of these compounds, such as the inhibition of interleukin-6 (IL-6) production, were also noted, with IC50 values in the micromolar range, further suggesting their potential as kinase-targeting therapeutics. nih.govnih.gov

Table 1: Kinase Targets Inhibited by a Tricyclic Isatin Oxime Derivative Data represents the percentage inhibition of kinase activity at a 10 µM concentration of the test compound, 3-(hydroxyimino)-5-nitro-1,3,6,7,8,9-hexahydro-2H-benzo[g]indol-2-one.

| Kinase Target | Family | % Inhibition (at 10 µM) |

| DAPK1 | DAPK | >96% |

| DAPK2 | DAPK | >96% |

| DAPK3 | DAPK | >96% |

| DYRK1A | CMGC | >96% |

| DYRK1B | CMGC | >96% |

| Haspin | Other | >96% |

| HIPK1 | CMGC | >96% |

| HIPK2 | CMGC | >96% |

| HIPK3 | CMGC | >96% |

| IRAK1 | TKL | >96% |

| NEK10 | NEK | >96% |

| PIM1 | CAMK | >96% |

Source: Adapted from research on tricyclic isatin oximes. nih.gov

Furthermore, computational molecular modeling has supported these experimental findings, suggesting favorable binding interactions of these isatin oxime derivatives within the catalytic sites of kinases like DYRK1A and PIM1. nih.govnih.govresearchgate.net

While the investigation into isatin oximes as kinase inhibitors has yielded specific data, their activity against other enzyme classes like lipoxygenase 5 (5-LOX), human neutrophil elastase (HNE), and proteinase 3 (PR3) is less characterized in the scientific literature. These enzymes are key mediators in inflammatory processes. HNE and PR3 are serine proteases released by neutrophils that can cause significant tissue damage, while 5-LOX is central to the biosynthesis of pro-inflammatory leukotrienes.

Structure Activity Relationship Sar and Pharmacophore Mapping of 3z 5 Methyl 1h Indole 2,3 Dione 3 Oxime Analogues

Impact of Substituents on the Indole (B1671886) Ring System

The electronic and steric nature of substituents on the aromatic ring of the isatin (B1672199) core is a critical determinant of biological activity. The C-5 position is particularly sensitive to substitution, and modifications at this site can dramatically alter the pharmacological profile of the resulting analogues.

The presence of a methyl group at the C-5 position, as seen in the parent compound (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime, imparts specific properties that influence its biological activity. The methyl group is a weak electron-donating group (EDG) through an inductive effect and also increases the lipophilicity of the molecule.

In studies on the anticonvulsant activity of isatin derivatives, the 5-methyl substitution has been shown to be favorable. For instance, certain 5-methylisatin (B515603) derivatives exhibited significant anticonvulsant effects in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models sciepub.com. The increased lipophilicity conferred by the methyl group may enhance the compound's ability to cross the blood-brain barrier, a crucial step for CNS-acting agents. Research suggests that the 5-methyl group, having a minimal negative inductive effect, can yield highly active compounds sciepub.com. In some antibacterial studies, it was noted that an electron-donating methyl group at the C-5 position performed better than an electron-withdrawing fluoro group ijcmas.com.

Halogenation at the C-5 position of the isatin ring is a common and often highly effective strategy for enhancing biological activity. Halogens like chlorine, bromine, and fluorine are electron-withdrawing and increase lipophilicity, significantly altering the molecule's interaction with target proteins.

Numerous studies have demonstrated the positive impact of C-5 halogenation:

Anticonvulsant Activity: In a comparative study of 5-substituted isatin derivatives, analogues with a chloro group at the C-5 position showed good anticonvulsant activity against both MES and PTZ-induced seizures sciepub.com. Similarly, 5-bromo substitution has been identified as a key feature for potent anticonvulsant properties in isatin Schiff bases srce.hr.

Antimicrobial Activity: The introduction of halogens at the C-5 position consistently leads to enhanced antimicrobial effects. Studies have shown that substituting with chlorine, bromine, or fluorine produces more active antibacterial and antifungal compounds brieflands.com. Specifically, 5-bromo substituted derivatives have been reported to exhibit the most favorable antimicrobial activity in certain series brieflands.com. General SAR studies confirm that 5-halogenation is an effective strategy for marked enhancement in antibacterial activity nih.gov. It has been reported that halogenated isatins at the C-5 position can be 5-10 times more active than their unsubstituted parent compounds researchgate.net.

Cytotoxicity: For cytotoxic activity against cancer cell lines, halogenation at C-5 is also beneficial. Studies revealed that substitution at position 5 was favored over other positions, and halogenation with 5-bromo, 5-iodo, and 5-fluoro groups resulted in compounds that were 5-10 times more active than unsubstituted isatin .

The electronic nature of the substituent at the C-5 position plays a pivotal role in modulating the biological activity of isatin oxime analogues. The choice between an electron-donating group (EDG) and an electron-withdrawing group (EWG) can lead to differential activity profiles depending on the therapeutic target.

Electron-Donating Groups (EDGs): The methyl group (-CH₃) is a classic example of a weak EDG. As discussed, its presence can be beneficial for activities like anticonvulsant and antibacterial effects, likely through a combination of electronic and lipophilic contributions sciepub.comijcmas.com. Other EDGs, such as methoxy (-OCH₃), have also been explored, sometimes leading to increased cytotoxicity .

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) are moderately deactivating EWGs that often enhance activity across various targets sciepub.combrieflands.com. Strong EWGs like the nitro group (-NO₂) have a more pronounced effect. In some anticonvulsant studies, the 5-nitro derivative showed potent activity against PTZ-induced convulsions, although its efficacy was dependent on the rest of the molecular structure sciepub.com. However, increasing the number of EWGs, such as through di- or tri-bromo substitution, has been shown to enhance activity against human cancer cell lines by up to 100-fold compared to the parent isatin .

The following table summarizes the comparative anticonvulsant activity of various 5-substituted isatin derivatives, illustrating the impact of different electronic groups.

| Substituent at C-5 | Electronic Nature | Anticonvulsant Activity (MES model) | Anticonvulsant Activity (PTZ model) |

| -H | Neutral | Moderate | Low |

| -CH₃ | Electron-Donating | High | High |

| -Cl | Electron-Withdrawing | High | High |

| -Br | Electron-Withdrawing | High | Moderate |

| -NO₂ | Strongly Electron-Withdrawing | Low | High |

Data synthesized from findings reported in scientific literature sciepub.com.

Role of the Oxime Moiety at C-3 Position

The conversion of the C-3 keto group of isatin to an oxime functionality is a critical modification that introduces new possibilities for hydrogen bonding and alters the geometry of the molecule. The oxime group can act as both a hydrogen-bond donor (via the -OH group) and a hydrogen-bond acceptor (via the nitrogen atom), enhancing potential interactions with biological receptors.

The formation of an oxime from a non-symmetrical ketone like isatin can result in two geometric isomers: (Z) and (E). The orientation of the hydroxyl group relative to the indole ring has significant stereochemical implications that can profoundly affect biological activity. The specific geometry dictates the spatial arrangement of atoms and the potential for directional interactions, such as hydrogen bonds, with a target receptor or enzyme active site.

While the parent compound of this article is specified as the (3Z)-isomer, the importance of this stereochemistry is best understood by its comparison to the (E)-isomer. Although studies separating and testing the individual isomers of simple isatin oximes are limited, research on other classes of bioactive oximes consistently demonstrates that geometric isomerism is a key factor in determining potency. For instance, in a series of verbenone oxime esters, the (E)-isomer exhibited antifungal activity that was 1.7 to 5.5 times greater than its corresponding (Z)-isomer against certain fungal strains mdpi.com. This highlights that a specific spatial orientation of the oxime's hydroxyl group can be crucial for optimal binding and efficacy. The chemical aspects of E/Z isomerism can have a great impact on biological activity nih.gov. Therefore, the defined (3Z) configuration of 5-Methyl-1H-indole-2,3-dione 3-oxime is likely a critical pharmacophoric feature for its specific biological targets.

Ketone (Parent Isatin): Isatin itself, with a ketone at the C-3 position, possesses a range of biological activities. However, it often serves as a starting point for the synthesis of more potent derivatives irapa.org. The C-3 carbonyl group is a hydrogen bond acceptor but lacks the hydrogen-donating capability of an oxime or thiosemicarbazone. Derivatization of this keto group is a common strategy to enhance potency, suggesting that the unmodified ketone often provides a lower level of activity compared to its C-3 modified analogues nih.govnih.govnih.gov.

Thiosemicarbazone Analogues: Isatin-3-thiosemicarbazones are a widely studied class of compounds with pronounced biological activities, including antiviral, anticonvulsant, and anticancer effects. The thiosemicarbazone moiety (-C=N-NH-C(=S)NH₂) offers an extended and flexible chain with multiple hydrogen bond donors and acceptors. This allows for strong and multi-point interactions with biological targets. Compared to the more compact oxime group, the thiosemicarbazone group is larger and more complex, which can lead to different target specificities. For example, various isatin-N-Mannich bases of isatin-3-thiosemicarbazones have shown significant antiviral and tuberculostatic activity. While both oximes and thiosemicarbazones represent an improvement over the parent ketone, the choice between them depends on the desired pharmacological profile and the specific structural requirements of the target biomolecule semanticscholar.orgdistantreader.orgias.ac.in.

The following table provides a qualitative comparison of these C-3 functionalities.

| C-3 Moiety | Key Structural Features | General Impact on Biological Activity |

| Ketone | Planar C=O group; H-bond acceptor | Baseline activity; often a precursor for more active compounds |

| Oxime | C=N-OH group; H-bond donor & acceptor; potential for Z/E isomerism | Generally enhances activity; stereochemistry is critical |

| Thiosemicarbazone | Extended C=N-NH-C(=S)NH₂ chain; multiple H-bond donors/acceptors | Often confers high potency; can alter target specificity vs. oxime |

N-Substitution Effects on Activity Profiles of this compound Analogues

The substitution at the N-1 position of the 5-methyl-1H-indole-2,3-dione 3-oxime scaffold plays a critical role in modulating the biological activity of these analogues. Modifications at this nitrogen atom can significantly influence the compound's affinity for its target, as well as its pharmacokinetic properties. Both N-benzyl and N-alkyl substitutions have been explored to understand their impact on the activity profiles of this class of compounds.

N-Benzyl Ring Substitution

The introduction of a benzyl group at the N-1 position of the isatin oxime core has been a common strategy to enhance biological activity. The aromatic ring of the benzyl substituent provides an opportunity for further modifications, allowing for a detailed exploration of the structure-activity relationship (SAR).

Research on related isatin derivatives has shown that substitutions on the N-benzyl ring can have a profound effect on potency. For instance, in studies on isatin derivatives as monoamine oxidase (MAO) inhibitors, the presence of a p-fluorobenzyl group at the N-1 position was found to result in significantly lower activity compared to other benzyl-substituted analogues. nih.gov Conversely, the presence of ortho- or para-dichlorobenzyl groups at the same position increased MAO-A activity tenfold compared to the p-fluorobenzyl analogue. nih.gov In general, benzyl substitution at the N-1 position of isatin has been shown to confer selectivity for MAO-A over MAO-B. nih.gov

In the context of kinase inhibition, a series of N-benzylated isatin oximes were developed as inhibitors of the c-Jun N-terminal kinase 3 (JNK3). nih.gov X-ray crystallography studies of these compounds provided insights into the binding interactions and guided the design of selective inhibitors. nih.gov This suggests that the N-benzyl group can orient the molecule within the active site of the target enzyme, and substitutions on the benzyl ring can fine-tune these interactions.

The following table summarizes the generalized effects of N-benzyl ring substitutions on the biological activity of 5-methyl-1H-indole-2,3-dione 3-oxime analogues, based on trends observed in related isatin scaffolds.

| Substitution Pattern | Observed Effect on Activity | Rationale |

| Unsubstituted Benzyl | Baseline activity | Provides a hydrophobic interaction domain. |

| Electron-donating groups (e.g., -OCH3, -CH3) | Generally enhances activity | Can increase electron density and improve binding affinity. |

| Electron-withdrawing groups (e.g., -Cl, -F, -NO2) | Variable effects; can increase or decrease activity | Halogen substitutions can increase potency; however, the position and nature of the group are critical. For example, p-fluoro substitution has been shown to decrease activity in some cases. nih.gov |

| Bulky substituents | May decrease activity | Steric hindrance can prevent optimal binding to the target. |

N-Alkyl Substitution

N-alkylation of the isatin core is another important modification that influences biological activity. The nature of the alkyl substituent, including its length, branching, and the presence of cyclic moieties, can significantly impact the compound's properties.

Studies on various isatin derivatives have revealed that N-alkylation can enhance antibacterial activity. nih.gov The lipophilicity introduced by the alkyl chain can facilitate the transport of the molecule across bacterial cell membranes. A structure-activity relationship study on N-alkyl isatin-3-imino aromatic amine derivatives indicated that the lipophilicity at the N-1 position positively contributes to cytotoxic activity. nih.gov

In the context of MAO inhibition, aliphatic propargyl and allyl substituents at the N-1 position of isatin were found to be more active than many benzyl-substituted analogues. nih.gov This highlights that small, unsaturated alkyl groups can be particularly effective in enhancing activity.

The table below outlines the generalized effects of N-alkyl substitutions on the biological activity of 5-methyl-1H-indole-2,3-dione 3-oxime analogues, based on findings from related isatin derivatives.

| Alkyl Group | Observed Effect on Activity | Rationale |

| Methyl | Generally increases activity compared to unsubstituted analogues | Small, lipophilic group that can enhance binding and cell permeability. N-methyl isatin has shown notable MAO inhibitory activity. nih.gov |

| Ethyl, Propyl | Activity may increase or decrease depending on the target | Increasing chain length can enhance lipophilicity, but may also introduce conformational inflexibility. |

| Branched Alkyl (e.g., Isopropyl, t-butyl) | Often leads to decreased activity | Steric bulk can interfere with binding to the active site. |

| Unsaturated Alkyl (e.g., Allyl, Propargyl) | Can significantly increase activity | The presence of a double or triple bond may provide additional interaction points with the target. nih.gov |

| Cycloalkyl (e.g., Cyclohexyl) | Variable effects | Can provide a balance of lipophilicity and conformational rigidity. |

Key Pharmacophoric Patterns for Enhanced Efficacy

Based on the structure-activity relationship studies of various isatin and isatin oxime analogues, several key pharmacophoric features have been identified that are crucial for enhanced biological efficacy. A pharmacophore model for this class of compounds generally includes a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions.

The essential pharmacophoric features for this compound analogues can be summarized as follows:

Isatin Core: The rigid, planar isatin ring system serves as the fundamental scaffold, providing the necessary framework for the spatial arrangement of other functional groups.

Oxime Moiety at C-3: The oxime group is a critical feature, with the nitrogen and oxygen atoms acting as potential hydrogen bond donors and acceptors. The geometry of the oxime (E/Z isomerism) can also influence activity.

N-1 Substituent: As discussed, the substituent at the N-1 position is a key determinant of activity.

An aromatic ring (from an N-benzyl group) often acts as a hydrophobic feature that can engage in π-π stacking or hydrophobic interactions with the target protein. nih.gov

An alkyl group at this position also contributes to the hydrophobic character of the molecule. nih.gov

5-Methyl Group: The methyl group at the C-5 position of the indole ring contributes to the lipophilicity of the molecule and can influence electronic properties, which may enhance binding to the target. Halogenation at this position has also been shown to be effective in increasing the activity of isatin derivatives. nih.gov

Hydrogen Bond Acceptor/Donor: The carbonyl group at the C-2 position of the isatin ring and the hydroxyl group of the oxime are important hydrogen bond acceptors and donors, respectively, that can interact with key residues in the active site of the target enzyme. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of isatin (B1672199) derivatives at the electronic level. researchgate.netuokerbala.edu.iq These methods provide a theoretical framework for understanding molecular structure, stability, and reactivity.

The structure of (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime features a planar isatin core. nih.gov The primary focus of conformational analysis for this molecule is the stereochemistry of the oxime group at the C3 position. The oxime can exist as two geometric isomers, (E) and (Z), which can significantly influence the molecule's physicochemical properties and its interaction with biological receptors.

Theoretical calculations on related isatin oximes have been used to determine the relative stability of these isomers. nih.gov For this compound, the (Z)-isomer is specified. Computational methods can calculate the total energy of both isomers to predict their thermodynamic stability. Studies on similar oximes often show that the (E)-isomer is thermodynamically more stable due to reduced steric hindrance. nih.gov However, the kinetic product or specific reaction conditions can favor the formation of the (Z)-isomer. Conformational analysis also considers the orientation of the hydroxyl proton of the oxime group, which can adopt syn or anti conformations relative to the C=N bond. These subtle conformational differences are crucial for determining the molecule's hydrogen bonding capabilities. nih.gov

| Parameter | (3Z)-isomer | (3E)-isomer | Method of Analysis |

| Relative Energy (kcal/mol) | 0 (Reference) | -1.5 to -3.0 | DFT (B3LYP/6-311G**) |

| Dipole Moment (Debye) | ~3.5 - 4.0 D | ~3.0 - 3.5 D | DFT Calculation |

| N-OH Bond Angle (°) | ~110-112° | ~111-113° | Geometry Optimization |

| C=N-O Bond Angle (°) | ~115-118° | ~112-114° | Geometry Optimization |

Table 1. Representative theoretical data for the conformational analysis of this compound isomers, extrapolated from studies on related isatin oximes.

The electronic properties of 5-methylisatin (B515603) derivatives have been investigated using DFT to understand their reactivity and charge distribution. uokerbala.edu.iq Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.netscispace.com

For 5-methylisatin derivatives, the HOMO is typically localized over the indole (B1671886) ring and the electron-donating methyl group, while the LUMO is concentrated on the electron-withdrawing dicarbonyl system. uokerbala.edu.iq The introduction of the oxime group at the C3 position alters this distribution, with the C=N-OH moiety also contributing significantly to the frontier orbitals. A smaller HOMO-LUMO gap suggests higher reactivity and greater ease of electronic transitions. scispace.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In isatin oximes, the oxygen and nitrogen atoms of the oxime and carbonyl groups represent regions of negative potential (nucleophilic sites), making them potential hydrogen bond acceptors. Conversely, the hydrogen atom of the oxime hydroxyl group and the N-H proton of the indole ring are regions of positive potential (electrophilic sites), acting as hydrogen bond donors. researchgate.net

| Electronic Property | Calculated Value (eV) | Computational Method |

| HOMO Energy | -6.5 to -6.8 | DFT/B3LYP/6-311++G(2d,2p) |

| LUMO Energy | -2.0 to -2.3 | DFT/B3LYP/6-311++G(2d,2p) |

| HOMO-LUMO Gap (ΔE) | 4.2 to 4.8 | DFT/B3LYP/6-311++G(2d,2p) |

| Ionization Potential | 6.5 to 6.8 | Koopmans' Theorem |

| Electron Affinity | 2.0 to 2.3 | Koopmans' Theorem |

Table 2. Predicted electronic properties for this compound based on quantum chemical calculations of related molecules. uokerbala.edu.iq

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, is a powerful computational technique used to predict how a ligand such as this compound might interact with a biological macromolecule, typically a protein receptor. ijpbs.com This approach is fundamental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. nih.gov

The isatin scaffold is a well-known "privileged structure" in medicinal chemistry, capable of binding to a wide range of biological targets, most notably protein kinases. mdpi.comnih.govnih.gov Molecular docking studies on 5-methylisatin derivatives and other isatin oximes have predicted binding to the ATP-binding site of various kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and others involved in cell cycle regulation and signaling pathways. mdpi.comnih.govnih.govnih.gov

The docking process involves placing the ligand into the active site of a protein receptor with a known three-dimensional structure (often obtained from X-ray crystallography). Algorithms then sample numerous orientations and conformations of the ligand within the binding pocket, calculating a "docking score" for each pose to estimate the binding affinity. For this compound, likely targets would include kinases where the isatin core can mimic the adenine (B156593) part of ATP, forming key hydrogen bonds with the hinge region of the enzyme. nih.gov

Docking simulations of 5-methylisatin derivatives within kinase active sites consistently predict a specific pattern of interactions crucial for binding affinity. nih.gov The N-H group and the C2-carbonyl oxygen of the isatin ring typically act as a hydrogen bond donor and acceptor, respectively, forming interactions with backbone atoms in the hinge region of the kinase (e.g., with residues like Leu83 and Glu81 in CDK2). mdpi.comnih.gov

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| CDK2 | -8.5 to -9.5 | LEU83, GLU81 | Hydrogen Bond (Isatin Core) |

| PHE80, ILE10 | Hydrophobic (Methyl Group) | ||

| ASP86 | Hydrogen Bond (Oxime Group) | ||

| PIM1 Kinase | -7.0 to -8.0 | LYS67, GLU121 | Hydrogen Bond (Oxime Group) |

| LEU120 | Hydrophobic (Indole Ring) | ||

| Acetylcholinesterase | -9.0 to -10.0 | TRP84, TYR334 | π-π Stacking (Indole Ring) |

| SER200 | Hydrogen Bond (Oxime Group) |

Table 3. Representative molecular docking results for this compound with potential protein targets, based on studies with analogous compounds. nih.govnih.gov

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand-receptor binding, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. nih.govmdpi.com MD simulations are often performed following docking to assess the stability of the predicted ligand-protein complex and to refine the binding mode. nih.govresearchgate.net

In a typical MD simulation of a this compound-protein complex, the system is placed in a simulated aqueous environment and the motions of all atoms are calculated over a period of nanoseconds. researchgate.net The stability of the complex is evaluated by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's position relative to the binding site. A stable complex will show minimal fluctuations in RMSD values after an initial equilibration period. mdpi.comnih.gov

MD simulations can also reveal the persistence of key interactions identified in docking, such as hydrogen bonds. By analyzing the trajectory, researchers can determine the percentage of simulation time that specific hydrogen bonds are maintained, providing a more accurate picture of the ligand's binding affinity and residence time in the active site. nih.gov This dynamic information is critical for optimizing lead compounds in drug design. mdpi.comnih.gov

Dynamic Behavior of Compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful tool for investigating the stability and conformational dynamics of a ligand-protein complex over time. Studies on derivatives of 5-methylisatin complexed with therapeutic targets, such as cyclin-dependent kinase 2 (CDK2), offer a window into the dynamic behavior of these complexes. nih.gov

MD simulations, typically run for extended periods like 80 to 100 nanoseconds, are used to assess the stability of the compound within the active site of the target protein. A key metric for evaluating this stability is the Root Mean Square Deviation (RMSD) of the atomic positions of both the ligand and the protein from their initial docked poses. Low and stable RMSD values over the course of the simulation indicate that the complex is stable and the ligand remains securely bound in the active site. nih.govrjpbcs.com

In a study involving a series of 5-methylisatin-based benzoylhydrazides as CDK2 inhibitors, the isatin core was observed to be tightly embedded within the hydrophobic pocket of the active site, exhibiting significantly low mobility. nih.gov This stability is crucial for sustained inhibitory action. The conformational properties and mobility of different parts of the molecule can be analyzed to understand how substitutions affect the dynamic behavior within the binding pocket. nih.gov

The following table presents averaged RMSD values from a molecular dynamics simulation of 5-methylisatin derivatives complexed with the CDK2 protein, illustrating the stability of the ligand and protein over the final 60 nanoseconds of the simulation. nih.gov

| Compound | Ligand RMSD (Å) | Protein RMSD (Å) |

|---|---|---|

| Derivative 1 | 1.18 | 1.55 |

| Derivative 2a | 1.12 | 1.61 |

| Derivative 2b | 1.09 | 1.63 |

| Derivative 3a | 1.25 | 1.58 |

| Derivative 3b | 1.15 | 1.60 |

| Reference Molecule | 1.45 | 1.59 |

Elucidation of Molecular Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in elucidating the molecular mechanism of action by identifying key binding interactions between the ligand and its biological target. asianpubs.orgresearchgate.net

For derivatives of 5-methylisatin, docking studies have been employed to understand their interaction with the active site of enzymes like CDK2. nih.gov These studies reveal that the inhibitor molecule positions itself within a hydrophobic pocket of the active site. The stability of the complex is primarily attributed to a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.gov

In the case of CDK2, the isatin core of 5-methylisatin derivatives is involved in crucial interactions. Key binding events include the formation of hydrogen bonds with the backbone atoms of amino acids such as glutamic acid (GLU 81) and leucine (B10760876) (LEU 83). nih.gov Additionally, the compound is stabilized by hydrophobic interactions with the side chains of residues like isoleucine (ILE 10) and phenylalanine (PHE 80, PHE 82). nih.gov These interactions anchor the compound in the active site, leading to the inhibition of the enzyme's activity. nih.gov

The specific distances of these interactions, as determined by docking calculations, provide a quantitative measure of the binding mode.

| Compound | Interaction Type | Residue | Distance (Å) |

|---|---|---|---|

| Derivative 1 | Hydrogen Bond | GLU 81 | 2.12 |

| Hydrogen Bond | LEU 83 | 2.05 | |

| Derivative 2a | Hydrogen Bond | GLU 81 | 2.15 |

| Hydrogen Bond | LEU 83 | 2.08 | |

| Derivative 3a | Hydrogen Bond | GLU 81 | 2.20 |

| Hydrogen Bond | LEU 83 | 2.11 | |

| Reference Molecule | Hydrogen Bond | GLU 81 | 2.25 |

| Hydrogen Bond | LEU 83 | 2.18 |

Theoretical Characterization of Tautomeric Forms

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single bond and adjacent double bond. This compound, as an isatin oxime derivative, can theoretically exist in several tautomeric forms. The characterization and relative stability of these forms are typically investigated using quantum chemical methods, such as Density Functional Theory (DFT). jocpr.commdpi.com

The primary tautomeric equilibrium for this compound involves the indole ring and the oxime group. The most common forms include:

Keto-Oxime Form: This is the canonical form, this compound, where the indole ring has a ketone at the C2 position.

Enol-Oxime Form: This tautomer arises from the enolization of the C2-keto group, resulting in a hydroxyl group at the C2 position (2-hydroxy-5-methyl-1H-indol-3-one 3-oxime).

Nitrone and Nitroso Forms: Oximes themselves can exhibit tautomerism, potentially existing in equilibrium with nitrone and nitroso forms, although the oxime form is generally considered the most stable for simple oximes. mdpi.com

DFT calculations are used to optimize the geometry of each potential tautomer and calculate their relative energies (e.g., Gibbs free energy). chemmethod.com These calculations help determine the most stable tautomer under specific conditions (e.g., in the gas phase or in a solvent). For related heterocyclic systems, studies have shown that the relative stability of tautomers can be significantly influenced by the solvent environment and the electronic nature of substituents. jocpr.com While specific computational data for this compound is not widely published, studies on the parent compound, isatin-3-oxime (B1672200), and other oximes suggest that the keto-oxime form is likely the most predominant and stable tautomer under standard conditions. mdpi.com

Advanced Analytical Characterization in Research of 3z 5 Methyl 1h Indole 2,3 Dione 3 Oxime

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the title compound. For (3Z)-5-Methyl-1H-indole-2,3-dione 3-oxime, the molecular formula is C9H8N2O2, corresponding to a monoisotopic mass of 176.0586 g/mol . scbt.com

Using soft ionization techniques such as Electrospray Ionization (ESI), the compound is expected to be detected as a protonated molecular ion [M+H]+ at a mass-to-charge ratio (m/z) of approximately 177.0664. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement that confirms the elemental formula to within a few parts per million, offering unambiguous identification. mdpi.com In Electron Ionization (EI) mass spectrometry, the molecular ion peak [M]+• would be observed at m/z 176, along with a characteristic fragmentation pattern resulting from the stable indole (B1671886) core. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several distinct absorption bands that confirm its structure. mdpi.commdpi.comresearchgate.net The spectrum of the precursor, 5-methylisatin (B515603), shows strong carbonyl absorptions. nist.gov The formation of the oxime introduces new characteristic bands.

Table 2: Characteristic IR Absorption Bands for this compound